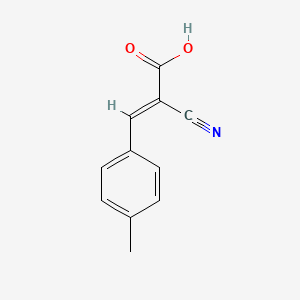

2-Cyano-3-(4-methylphenyl)acrylic acid

Description

Contextualization within Cyanoacrylate Chemistry and Derivatives

2-Cyano-3-(4-methylphenyl)acrylic acid belongs to the broader class of cyanoacrylates. This family of compounds is perhaps most widely recognized for the adhesive properties of its ester derivatives, commonly known as "superglues". wikipedia.org Cyanoacrylate adhesives are valued for their rapid polymerization in the presence of moisture. wikipedia.org However, the chemistry of cyanoacrylates extends beyond adhesives, with non-ester derivatives like this compound being explored for a range of different applications.

The synthesis of this compound and its derivatives is often achieved through the Knoevenagel condensation reaction. bris.ac.uk This reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds. orientjchem.org In this context, it typically involves the reaction of an aldehyde (in this case, 4-methylbenzaldehyde) with a compound containing an active methylene (B1212753) group (such as cyanoacetic acid or its esters), catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. orientjchem.orgmdpi.com The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product. orientjchem.org The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted 2-cyano-3-phenylacrylic acid derivatives by varying the starting aldehyde and the active methylene compound. researchgate.net

Significance in Contemporary Organic Synthesis and Materials Science

In contemporary organic synthesis, this compound and its structural analogs serve as valuable building blocks for more complex molecules. Their chemical structure, featuring multiple reactive sites—the carboxylic acid, the cyano group, and the carbon-carbon double bond—makes them versatile intermediates in the synthesis of various heterocyclic compounds and other organic molecules with potential biological activities. ontosight.ai

The primary significance of this class of compounds in recent research lies in the field of medicinal chemistry. Studies have demonstrated that derivatives of 2-cyano-3-phenylacrylic acid possess a range of biological activities. For instance, various (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been synthesized and investigated as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. matrixscientific.com These findings suggest potential applications in treating hyperpigmentation disorders. matrixscientific.com Furthermore, other research has focused on the anticancer potential of novel derivatives of benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate, indicating that this chemical scaffold is a promising starting point for the development of new therapeutic agents. nih.gov The research into these compounds often involves their synthesis and subsequent biological evaluation to establish structure-activity relationships, which can guide the design of more potent and selective drug candidates. researchgate.net

Historical Development and Evolution of Research on Related Structures

The history of cyanoacrylates begins with the accidental discovery of their adhesive properties. In 1942, while working to develop clear plastic gun sights during World War II, Dr. Harry Coover and his team at Eastman Kodak synthesized a cyanoacrylate formulation that stuck to everything it came into contact with. edubilla.com Initially rejected for its intended application, the substance was rediscovered by Coover and a colleague, Fred Joyner, in 1951, who then recognized its commercial potential as an adhesive. wikipedia.org The first cyanoacrylate-based adhesive, "Eastman #910," was commercially available in 1958. edubilla.com

The medical applications of cyanoacrylate esters were explored soon after their discovery. They were famously used as a spray to control bleeding in wounded soldiers during the Vietnam War. nih.gov Over the years, different derivatives were developed to improve biocompatibility and reduce skin irritation, leading to their use in various medical and veterinary applications for wound closure. wikipedia.orgnih.gov

While the early research on cyanoacrylates was dominated by their adhesive and sealant properties, the focus has since expanded to explore the biological activities of other derivatives, such as the cyanoacrylic acids. This shift in research direction has led to the investigation of compounds like this compound for their potential as enzyme inhibitors and other therapeutic applications. ontosight.ai This evolution reflects a broader trend in medicinal chemistry of exploring known chemical scaffolds for new biological functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMAAVBAABUVMQ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364396 | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80540-68-7 | |

| Record name | NSC230320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, in this case, a cyanoacetic acid derivative, with a carbonyl compound, 4-methylbenzaldehyde (B123495). This reaction is typically facilitated by a basic catalyst and is valued for its efficiency and high yields.

The choice of catalyst and reaction conditions significantly influences the efficiency, yield, and environmental impact of the synthesis. Various approaches, from traditional base catalysis to modern green chemistry protocols, have been developed.

Weak bases are commonly employed to catalyze the Knoevenagel condensation. These catalysts deprotonate the active methylene compound, generating a carbanion that subsequently attacks the aldehyde carbonyl group. Piperidine (B6355638) is a frequently used secondary amine catalyst for this transformation. google.com Another widely utilized and effective catalyst is ammonium (B1175870) acetate (B1210297). For instance, the ethyl ester of the target compound, ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, has been synthesized in high yield (94.9%) by refluxing 4-methylbenzaldehyde (p-tolualdehyde) and ethyl cyanoacetate (B8463686) in ethanol (B145695) with ammonium acetate as the catalyst for four hours. nih.govcdnsciencepub.com The use of potassium hydroxide (B78521) (KOH) as a basic catalyst has also been explored, particularly in aqueous media to promote greener synthesis. researchgate.net

| Catalyst | Precursors | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ammonium Acetate | 4-methylbenzaldehyde, Ethyl Cyanoacetate | Ethanol | Reflux, 4h | 94.9% | nih.govcdnsciencepub.com |

| Piperidine | Aromatic Aldehydes, Active Methylene Compounds | Ethanol | Reflux | General Method | nih.gov |

| KOH | 4-methylbenzaldehyde, Cyanoacetic Acid | Water | Microwave, 75°C, 20 min | Good (65-97% for analogues) | researchgate.netscience.gov |

In alignment with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign protocols. mdpi.comresearchgate.net The Knoevenagel condensation can be performed under solvent-free conditions using ammonium acetate as a catalyst, often accelerated by microwave irradiation. researchgate.net This approach minimizes waste and reduces the use of hazardous organic solvents. Another green strategy involves using water as the reaction medium. The use of catalysts like potassium hydroxide (KOH) or ionic liquids such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) in aqueous media provides an efficient and eco-friendly alternative to traditional methods. researchgate.netscience.govmit.edu Photocatalysis using carbon dots in an aqueous medium also represents a sustainable, light-driven approach that avoids harsh conditions. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields. nih.gov For the synthesis of 2-cyano-3-aryl-acrylates, microwave irradiation under solvent-free conditions with a catalyst like ammonium acetate can dramatically reduce reaction times from hours to seconds or minutes. researchgate.netnih.gov For example, the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives has been achieved in just 50 seconds at a power of 320 W. nih.gov This rapid and efficient heating method not only enhances reaction kinetics but also aligns with green chemistry principles by reducing energy consumption. researchgate.net

| Catalyst | Precursors | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Ammonium Acetate | Aromatic Aldehyde, Ethyl Cyanoacetate | Solvent-free, Microwave | 20-60 sec | Excellent | nih.gov |

| Ammonium Acetate | Aromatic Aldehyde, Ethyl Cyanoacetate | Solvent-free, 320 W Microwave | 50 sec | Good | nih.gov |

| KOH | Aromatic Aldehyde, Cyanoacetic Acid | Water, Microwave, 75°C | 20 min | 65-97% | researchgate.netscience.gov |

The synthesis of 2-Cyano-3-(4-methylphenyl)acrylic acid relies on two key precursors: an aldehyde and an active methylene compound.

Aldehyde Precursor : The specific aldehyde used is 4-methylbenzaldehyde , also known as p-tolualdehyde. This aromatic aldehyde provides the 4-methylphenyl group at the 3-position of the final acrylic acid structure. cdnsciencepub.comresearchgate.net

Active Methylene Precursor : The active methylene component is typically cyanoacetic acid or its ester, ethyl cyanoacetate . cdnsciencepub.comresearchgate.net The methylene group in these molecules is activated by the adjacent electron-withdrawing cyano (-CN) and carboxyl (-COOH) or ester (-COOEt) groups, which facilitates its deprotonation by a weak base to initiate the condensation reaction. The choice between the acid and its ester can influence the final product and reaction conditions.

Catalytic Systems and Reaction Conditions for this compound Synthesis

Advanced Synthetic Transformations Involving the Acrylic Acid Moiety

The this compound molecule is not only an end product but also a valuable intermediate for the synthesis of more complex heterocyclic structures. The presence of multiple reactive sites—the activated alkene, the cyano group, and the carboxylic acid—allows for a variety of subsequent transformations.

Synthesis of Pyridines : The acrylic acid moiety can be a key building block in the synthesis of highly substituted pyridine (B92270) derivatives. For example, in a multicomponent reaction, an arylidene malononitrile (B47326) (formed in situ from the aldehyde and malononitrile) can react with an enamine (formed from an acetophenone (B1666503) and an ammonium source) to yield 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov

Synthesis of Pyrazoles : The α,β-unsaturated nitrile structure is a suitable precursor for the synthesis of pyrazoles. Reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives through a cyclization reaction involving the cyano group and the double bond. researchgate.netasianpubs.org

Synthesis of Pyrimidines : In reactions with thiourea, ethyl 2-cyano-3-arylacrylates can undergo cyclocondensation to form pyrimidine (B1678525) thione derivatives, which are important heterocyclic scaffolds. researchgate.net

Michael Addition : The electron-deficient double bond in the acrylic acid moiety is susceptible to nucleophilic conjugate addition, also known as the Michael addition. nih.gov Nucleophiles such as thiols can add to the β-carbon, providing a route to functionalized propanoic acid derivatives.

Cycloaddition Reactions : Similar to other cinnamic acid derivatives, the alkene in 2-cyano-3-arylacrylic acids can participate in cycloaddition reactions. nih.gov For instance, photochemical [2+2] cycloadditions can be employed to synthesize substituted cyclobutane (B1203170) rings, which are precursors to β-truxinic acids. digitellinc.com

Esterification Reactions for Alkyl Acrylate Derivatives

The preparation of alkyl 2-cyano-3-(4-methylphenyl)acrylates, the ester derivatives of the title compound, is commonly achieved via the Knoevenagel condensation. chemrxiv.orgresearchgate.net This reaction typically involves the base-catalyzed condensation of 4-methylbenzaldehyde (p-toluic aldehyde) with an appropriate alkyl cyanoacetate. researchgate.netnih.gov

For instance, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate was synthesized by refluxing p-toluic aldehyde and ethyl cyanoacetate in ethanol with ammonium acetate as the catalyst, yielding the product as a white solid. nih.gov Similarly, a range of novel ring-substituted 2-methoxyethyl phenylcyanoacrylates and octyl phenylcyanoacrylates have been prepared using a piperidine-catalyzed Knoevenagel condensation between the corresponding substituted benzaldehydes and the respective alkyl cyanoacetate. chemrxiv.orgresearchgate.net

Another pathway involves the synthesis of the parent acrylic acid followed by a separate esterification step. For example, a related compound, methyl 2-cyano-3-(2-methylphenyl)propenoate, is synthesized by first reacting 2-methylbenzaldehyde (B42018) with cyanoacetic acid, followed by esterification with methanol. ontosight.ai The general (trans)esterification process for producing (meth)acrylate esters involves reacting the (meth)acrylic acid or its ester derivatives with alcohols in the presence of an acidic catalyst. google.com

Table 1: Examples of Knoevenagel Condensation for Alkyl Acrylate Synthesis

| Benzaldehyde (B42025) Reactant | Cyanoacetate Reactant | Catalyst | Product | Reference |

| p-Toluic aldehyde | Ethyl cyanoacetate | Ammonium acetate | Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate | nih.gov |

| Ring-substituted benzaldehydes | 2-Methoxyethyl cyanoacetate | Piperidine | 2-Methoxyethyl phenylcyanoacrylates | chemrxiv.org |

| Ring-substituted benzaldehydes | Octyl cyanoacetate | Piperidine | Octyl phenylcyanoacrylates | researchgate.net |

Amidation Reactions for Acryloyl Amide Analogues

The synthesis of acryloyl amide analogues of this compound follows a similar synthetic logic to esterification, often employing a Knoevenagel condensation. In this approach, a substituted benzaldehyde is reacted with an N-substituted 2-cyanoacetamide (B1669375) in the presence of a base. researchgate.net This method has been used to produce a variety of 2-cyano-3-(substituted phenyl) acrylamides. researchgate.net For example, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol with piperidine as a base yielded the corresponding acrylamide (B121943) derivative in high yield. mdpi.com

Alternatively, amides can be formed directly from the parent carboxylic acid. A general one-pot procedure involves treating the acrylic acid with thionyl chloride in dimethylacetamide (DMAC), followed by the addition of the desired amine. researchgate.net This method bypasses the need to isolate an acid chloride intermediate. The 2-cyanoacrylamide moiety is a key feature in certain biologically active molecules, such as reversible covalent inhibitors. nih.gov

Derivatization via Acryloyl Chloride Intermediates

For reactions requiring a more reactive electrophile, this compound can be converted into its corresponding acryloyl chloride. Acryloyl chlorides are highly reactive chemical intermediates that are sensitive to water, alcohols, and amines. patsnap.com This heightened reactivity makes them excellent precursors for synthesizing esters and amides, particularly when the corresponding alcohol or amine is less reactive.

The conversion of the carboxylic acid to the acryloyl chloride is typically achieved using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netocr.org.uk The resulting 2-cyano-3-(4-methylphenyl)acryloyl chloride can then be reacted with a wide range of nucleophiles. For instance, its reaction with an alcohol would readily yield an ester, while reaction with a primary or secondary amine would produce the corresponding N-substituted acrylamide. This two-step process provides a versatile route to a diverse library of derivatives. This strategy has been employed using the related 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl chloride as a building block for reactions with various nitrogen and sulfur nucleophiles. lookchem.com

Novel Synthetic Routes and Mechanistic Insights

Beyond classical condensation reactions, modern synthetic methodologies offer new pathways to related structures and provide greater control over product formation. These include palladium-catalyzed cross-coupling reactions, strategies for stereochemical control, and copolymerization techniques.

Sonogashira Coupling in the Preparation of Related Structures

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, this reaction is highly valuable for synthesizing complex precursors that can be subsequently converted to the target structure.

The reaction can be carried out under mild conditions, which has allowed for its use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgresearchgate.net For example, an aryl halide such as 4-bromotoluene (B49008) could be coupled with a protected alkyne. The resulting substituted phenylacetylene (B144264) derivative could then serve as a key intermediate, undergoing further functional group transformations to construct the cyanoacrylic acid moiety. The versatility of the Sonogashira coupling allows for the introduction of the p-tolyl group onto a variety of molecular scaffolds before the formation of the acrylic acid portion of the molecule. researchgate.netnih.gov

Stereoselective Synthesis and Isomer Control (e.g., E/Z Isomers)

The double bond in this compound can exist as one of two geometric isomers: (E) or (Z). ontosight.ai The stereochemical outcome of the synthesis is crucial as the different isomers can possess distinct physical properties and biological activities. The Knoevenagel condensation, the most common route to this class of compounds, often exhibits a degree of stereoselectivity. nih.govresearchgate.net

In many reported syntheses of related cyanoacrylates and cyanoacrylamides, the (E)-isomer is formed preferentially or exclusively. nih.govresearchgate.netontosight.ai This preference is generally attributed to the greater thermodynamic stability of the (E)-isomer, where the bulky aryl and ester/amide groups are positioned on opposite sides of the double bond, minimizing steric hindrance. Reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the E/Z ratio of the product. While mixtures of isomers can be formed, careful control of reaction parameters or subsequent purification can often isolate the desired stereoisomer. researchgate.net The definitive stereochemistry of these compounds is typically confirmed using techniques such as single-crystal X-ray diffraction. researchgate.net

Copolymerization Strategies

Derivatives of this compound, particularly its esters, are functional monomers that can be used in polymerization reactions. The electron-withdrawing cyano and carboxyl groups make the double bond susceptible to polymerization. Radical copolymerization is a common strategy to incorporate these monomers into polymer chains, thereby modifying the properties of the final material.

Alkyl phenylcyanoacrylates have been successfully copolymerized with commodity monomers like styrene. chemrxiv.orgresearchgate.net These copolymerizations are typically carried out in solution at elevated temperatures using a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN) or azobisisobutyronitrile (AIBN). chemrxiv.orgmdpi.com The incorporation of the cyanoacrylate monomer into the copolymer can be confirmed and quantified by elemental analysis, such as nitrogen content, and spectroscopic methods. chemrxiv.orgresearchgate.net The resulting copolymers often exhibit altered thermal properties compared to the homopolymers. researchgate.net

Table 2: Copolymerization of Alkyl Phenylcyanoacrylate Derivatives with Styrene

| Cyanoacrylate Monomer | Comonomer | Initiator | Temperature | Reference |

| 2-Methoxyethyl phenylcyanoacrylates | Styrene | ABCN | 70°C | chemrxiv.org |

| Octyl phenylcyanoacrylates | Styrene | ABCN | 70°C | researchgate.net |

| Propyl 3-(R-phenyl)-2-cyanoacrylates | Ethenylbenzene (Styrene) | Radical Initiator | 70°C | researchgate.net |

| Ethyl 2-cyanoacrylate | Methyl methacrylate (B99206) (MMA) | AIBN | 60°C | mdpi.com |

Molecular Design, Theoretical Studies, and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of cyanoacrylic acid, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a 6-31G(d,p) basis set is a commonly employed and reliable method for achieving accurate geometric parameters. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

The geometry optimization process involves calculating the molecule's energy at various conformations and systematically finding the geometry with the lowest energy. This analysis for 2-Cyano-3-(4-methylphenyl)acrylic acid would reveal precise bond lengths, bond angles, and dihedral (torsional) angles. Conformational analysis would likely show that a planar or near-planar arrangement of the phenyl ring and the acrylic acid moiety is energetically favorable, as this maximizes π-conjugation across the molecule. This planarity is a key feature influencing the electronic and optical properties of the compound.

Data Table: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Bond/Atoms Involved | Value |

| Bond Length | C=C (acrylic) | ~1.35 Å |

| C-C (phenyl-acrylic) | ~1.48 Å | |

| C≡N (cyano) | ~1.16 Å | |

| C=O (carbonyl) | ~1.22 Å | |

| Bond Angle | Phenyl-C=C | ~121° |

| C=C-CN | ~120° | |

| C=C-COOH | ~122° | |

| Dihedral Angle | Phenyl-C=C-COOH | ~0° or ~180° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO would be concentrated on the electron-withdrawing cyanoacrylic acid portion of the molecule. This spatial separation of the frontier orbitals is characteristic of donor-π-acceptor systems. DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap.

Data Table: Frontier Molecular Orbital Energies (Hypothetical) This table shows representative energy values that would be calculated.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -2.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.3 | Chemical reactivity/stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. An MEP map displays the electrostatic potential on the surface of the molecule, with different colors indicating different potential values.

Typically, red or yellow regions represent negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. These regions are usually found around electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often located around hydrogen atoms.

For this compound, an MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. The most positive potential (blue) would be located on the carboxylic acid's hydrogen atom. This mapping provides a clear, visual guide to the molecule's charge distribution and reactivity hotspots.

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital calculations are another class of quantum chemistry methods that solve the Schrödinger equation without using experimental data for simplification. Methods like Hartree-Fock (HF) are considered ab initio. While DFT is often more efficient, ab initio calculations can provide valuable comparative data. These methods can also be used for geometry optimization and the calculation of molecular properties, serving as a benchmark for DFT results.

Spectroscopic Property Prediction and Correlation

Computational methods are also powerful tools for predicting how a molecule will interact with electromagnetic radiation, which is the basis of spectroscopy.

Theoretical UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. This calculation predicts the wavelengths at which a molecule absorbs light (λmax), which corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO.

The calculation for this compound would likely predict a strong absorption band in the UV region. The results would include the maximum absorption wavelength (λmax), the oscillator strength (a measure of the transition's probability), and the specific orbitals involved in the electronic transition. These theoretical predictions can be directly compared with experimentally measured spectra to validate both the computational method and the experimental results.

Data Table: Predicted UV-Vis Absorption Data (Hypothetical) This table presents the kind of data generated from a TD-DFT calculation.

| Parameter | Value | Description |

| λmax | ~310 nm | Wavelength of maximum absorption |

| Oscillator Strength (f) | > 0.5 | Probability of the electronic transition |

| Major Transition | HOMO -> LUMO | Nature of the electronic excitation |

Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations, typically employing Density Functional Theory (DFT) with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are performed to compute the optimized molecular geometry, theoretical vibrational frequencies, IR intensities, and Raman activities. nih.govresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net

A crucial component of the analysis is the assignment of specific vibrational modes to the observed spectral bands. This is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal vibrational mode. nih.gov

For a molecule like this compound, key vibrational modes would include:

C≡N Stretch: The cyano group typically exhibits a strong, sharp absorption band in the FT-IR spectrum in the range of 2210-2270 cm⁻¹. researchgate.net

C=O Stretch: The carbonyl group of the carboxylic acid is expected to produce a very intense band in the IR spectrum, typically around 1700-1750 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretches: Vibrations associated with the 4-methylphenyl (p-tolyl) group would appear in the aromatic C-H stretching region (~3000-3100 cm⁻¹) and the ring C=C stretching region (~1450-1600 cm⁻¹).

Methyl Group Vibrations: The methyl group substituent would have characteristic symmetric and asymmetric stretching and bending modes.

Acrylic C=C Stretch: The stretching of the carbon-carbon double bond in the acrylic acid backbone would also contribute to the spectrum.

The following table presents a selection of assigned vibrational frequencies for the analogous compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, which illustrates the typical results from such an analysis. researchgate.net

| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment (PED %) |

|---|---|---|---|

| 3080 | 3078 | 3075 | ν(C-H) aromatic (99) |

| 2985 | 2987 | 2984 | νas(CH3) (98) |

| 2219 | 2220 | 2217 | ν(C≡N) (85) |

| 1717 | 1715 | 1714 | ν(C=O) (78) |

| 1598 | 1600 | 1599 | ν(C=C) aromatic (88) |

| 1258 | 1260 | 1257 | ν(C-O) ester (45) + β(C-H) (20) |

| 835 | 836 | 833 | γ(C-H) out-of-plane aromatic (80) |

Data adapted from a study on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, a structurally similar compound. researchgate.net Assignments are simplified for clarity. ν: stretching; νas: asymmetric stretching; β: in-plane bending; γ: out-of-plane bending.

Thermochemical Property Estimation and Validation

Enthalpies of Formation and Sublimation

The standard molar enthalpy of formation (ΔfH°m) and the enthalpy of sublimation (ΔsubH°) are fundamental thermochemical properties that quantify the energy content and phase change behavior of a compound. For cinnamic acid derivatives, these values are typically determined through experimental techniques like static-bomb combustion calorimetry for the condensed phase enthalpy of formation and the Knudsen effusion method for sublimation enthalpy. isaac-scientific.com

In combustion calorimetry, the standard molar energy of combustion (ΔcU°) is measured by burning the compound in oxygen. From this value, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be calculated. isaac-scientific.comnih.gov The enthalpy of sublimation is determined by measuring the vapor pressure of the solid compound at different temperatures. isaac-scientific.com

These two experimental values are then used to calculate the gas-phase enthalpy of formation (ΔfH°m(g)), a crucial parameter for theoretical studies and understanding intrinsic molecular stability: isaac-scientific.com

ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°

While specific experimental values for this compound are not documented in the provided sources, data for related cyanobenzoic acids have been determined, with gas-phase enthalpies of formation in the range of -150 to -160 kJ·mol⁻¹. researchgate.net

Group Contribution Methods and Semi-Empirical Calculations

When experimental thermochemical data is unavailable, estimation methods such as group contribution schemes and semi-empirical calculations are employed. isaac-scientific.com

Group Contribution Methods: These methods, like the widely used Benson's additive scheme, estimate thermochemical properties by summing the contributions of individual chemical groups within the molecule. isaac-scientific.com The accuracy of this approach depends on the availability of well-established parameters for all constituent groups. For novel structures, new group contributions may need to be defined by correlating experimental data from a series of related compounds. isaac-scientific.com For instance, studies on ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives have been used to define new group contributions for use in Benson's scheme. isaac-scientific.com

Semi-Empirical and Quantum Chemical Calculations: Semi-empirical methods (like PM6 and PM7) and higher-level DFT or ab initio calculations provide a powerful alternative for estimating enthalpies of formation. researchgate.netlew.ro These computational approaches calculate the total energy of the molecule, which can then be used with appropriate isodesmic or homodesmotic reactions to derive the enthalpy of formation. researchgate.net Such calculations have been shown to be valuable, especially where experimental values are contentious or unavailable. For example, high-level quantum chemical calculations were used to suggest a value for the gas-phase enthalpy of formation of acrylic acid of -321 ± 3 kJ·mol⁻¹. researchgate.net

Computational Approaches to Structure-Property Relationships

Computational chemistry is an indispensable tool for elucidating the relationship between the molecular structure of this compound and its physicochemical properties. mdpi.com Using methods like DFT, researchers can model the molecule's geometry, electronic structure, and reactivity. scielo.org.mxnih.gov

A primary step involves geometry optimization, which calculates the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles. nih.gov This optimized structure serves as the foundation for all subsequent property calculations.

The electronic properties are explored by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability to donate an electron. In a molecule like the title compound, the HOMO is likely centered on the electron-rich p-methylphenyl ring. nih.gov

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the electron-accepting cyano and acrylic acid moieties. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. nih.gov A smaller gap generally implies higher reactivity.

Furthermore, these computational approaches can map the electrostatic potential (MEP) to visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to study intramolecular charge transfer and the delocalization of electron density, which are key to understanding the molecule's electronic behavior. mdpi.com The change in the number and position of substituent groups on the phenyl ring significantly affects the electronic charge distribution and, consequently, the structural and biological properties of cinnamic acid derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (around 7.0-8.0 ppm) due to their distinct electronic environments. A singlet for the vinyl proton (=CH) is anticipated further downfield, around 8.2 ppm, a position influenced by the deshielding effects of the adjacent cyano and carboxylic acid groups. rsc.org The methyl group protons on the phenyl ring would present as a singlet in the upfield region, typically around 2.4 ppm. rsc.org The acidic proton of the carboxyl group is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the carboxyl group (C=O) is expected at the most downfield position, typically around 162 ppm. rsc.org The carbon of the cyano group (-C≡N) usually appears around 115 ppm. rsc.org The sp² hybridized carbons of the acrylic double bond and the aromatic ring are found in the range of 101-155 ppm. rsc.org The carbon of the methyl group (-CH₃) will be the most upfield signal, expected around 21 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for 2-Cyano-3-(4-methylphenyl)acrylic acid (based on Ethyl 2-cyano-3-p-tolylacrylate) rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to acrylic) | ~7.88 | Doublet |

| Aromatic (meta to acrylic) | ~7.28 | Doublet |

| Vinyl (=CH) | ~8.20 | Singlet |

| Methyl (-CH₃) | ~2.42 | Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (based on Ethyl 2-cyano-3-p-tolylacrylate) rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~162.2 |

| Vinyl (=CH) | ~154.4 |

| Aromatic (C-CH₃) | ~144.1 |

| Aromatic (CH) | ~130.7, ~129.5 |

| Aromatic (C-C=) | ~128.4 |

| Cyano (-C≡N) | ~115.2 |

| Vinyl (=C(CN)) | ~101.1 |

The acrylic double bond in this compound can exist as either the (E) or (Z) stereoisomer. The (E) isomer is generally the more thermodynamically stable and commonly synthesized form. ontosight.ai Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for unambiguous stereochemical assignment. An NOE experiment can determine the spatial proximity of atoms. For the (E) isomer, irradiation of the vinyl proton signal would be expected to show an NOE enhancement for the ortho protons of the 4-methylphenyl ring, confirming their proximity. Conversely, for the (Z) isomer, a much weaker or absent NOE would be observed between these protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. Based on data from similar structures like (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid and general knowledge of acrylic acid spectra, the following characteristic peaks are expected. nih.govspectroscopyonline.com

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The sharp and intense peak characteristic of the cyano group (-C≡N) stretching vibration is expected around 2220 cm⁻¹. nih.gov The C=O stretching of the carboxylic acid will give rise to a strong absorption band around 1700 cm⁻¹. spectroscopyonline.comresearchgate.net The C=C stretching of the acrylic system and the aromatic ring are expected in the 1600-1450 cm⁻¹ region. nih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Cyano (-C≡N) | Stretch | ~2220 |

| Carboxylic Acid C=O | Stretch | ~1700 |

| Alkene C=C / Aromatic C=C | Stretch | 1450-1600 |

| C-H (aromatic/vinyl) | Stretch | 3000-3100 |

Raman spectroscopy provides complementary information to FT-IR. The cyano group (-C≡N) stretch, which is strong in the IR, also gives a distinct and sharp signal in the Raman spectrum, typically in the 2200-2260 cm⁻¹ region. researchgate.net This band's position can be sensitive to the local molecular environment. The symmetric vibrations of the aromatic ring and the C=C double bond, which can be weak in the IR, often show strong signals in the Raman spectrum, providing further structural confirmation. Analysis of poly(acrylic) acid has shown characteristic Raman bands for C-C backbone stretching and C=O group vibrations as well. icm.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the acrylic double bond, the cyano group, and the carbonyl group, results in strong absorption in the ultraviolet region. Data from a structurally similar compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, showed absorption maxima (λmax) at 241 nm and 310 nm. nih.gov It is expected that this compound would exhibit a similar UV absorption profile, with intense π-π* transitions responsible for these bands. The exact position of the λmax and the molar absorptivity (ε) are influenced by the solvent polarity and the specific substitution pattern on the aromatic ring.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-cyano-3-p-tolylacrylate |

| (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on bond lengths, bond angles, and torsion angles, thereby defining the molecular conformation of this compound. Furthermore, it would reveal the packing of molecules in the crystal lattice, governed by various intermolecular forces.

The determination of the crystal structure for this compound would likely reveal a largely planar molecular conformation. This planarity is expected due to the extensive π-conjugation across the molecule, extending from the phenyl ring, through the acrylic double bond, to the cyano and carboxylic acid groups.

Based on analyses of analogous structures, such as (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, the phenyl ring and the acrylic acid moiety are expected to be nearly coplanar. This arrangement maximizes electronic delocalization. The molecular structure of this compound is anticipated to exist as the more stable E-isomer, a common feature in related compounds.

A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~15.0 |

| c (Å) | ~9.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~940.0 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.33 |

The solid-state architecture of this compound is expected to be dominated by strong hydrogen bonding interactions involving the carboxylic acid groups. A characteristic feature of carboxylic acids in the solid state is the formation of centrosymmetric hydrogen-bonded dimers. In this motif, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a robust R²₂(8) ring motif.

C-H···O interactions: Hydrogen bonds between carbon-hydrogen donors (from the phenyl ring or the acrylic backbone) and oxygen acceptors (from the carbonyl or hydroxyl groups).

C-H···N interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor for C-H donors.

π-π stacking: The aromatic 4-methylphenyl rings are likely to engage in offset π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal packing. These interactions are common in planar aromatic systems.

The interplay of these various interactions would lead to the formation of a well-defined three-dimensional supramolecular network. The study of related compounds, such as 2-Cyano-3-(4-hydroxyphenyl)acrylic acid, confirms the prevalence of such hydrogen-bonded dimers that are further interconnected into more complex assemblies.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| O-H···O Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | ~2.6 - 2.8 |

| C-H···O Hydrogen Bond | Phenyl/Vinyl (C-H) | Carboxylic Acid (C=O/O-H) | ~3.2 - 3.5 |

| C-H···N Hydrogen Bond | Phenyl/Vinyl (C-H) | Cyano (N) | ~3.3 - 3.6 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.5 - 4.0 (centroid-centroid) |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a crucial consideration in materials science and pharmaceuticals. For this compound, the existence of polymorphs is highly probable, arising from different arrangements of the molecules in the solid state. These different crystalline forms can exhibit variations in physical properties such as melting point, solubility, and stability.

The study of polymorphism in related compounds, such as the ethyl ester derivative, Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, which is known to have at least two monoclinic polymorphs, underscores this likelihood. The subtle balance of intermolecular forces can be influenced by crystallization conditions (e.g., solvent, temperature, rate of cooling), potentially leading to different packing arrangements.

Crystal engineering principles can be applied to rationally design and control the supramolecular assembly of this compound. By understanding the hierarchy of intermolecular interactions, it may be possible to favor the formation of a specific polymorph with desired properties. For instance, co-crystallization with other molecules (coformers) that can form predictable hydrogen bonds with the carboxylic acid or cyano groups could be a strategy to generate novel solid forms with tailored architectures.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Cyano and Acrylic Acid Functional Groups

The cyano (nitrile) and carboxylic acid groups are the primary sites for many of the characteristic reactions of 2-Cyano-3-(4-methylphenyl)acrylic acid.

The carbon-nitrogen triple bond of the cyano group is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. While specific studies on this compound are not extensively detailed in the literature, the reactivity of the nitrile group is well-established. It can undergo a variety of nucleophilic addition reactions. For instance, in the presence of a nucleophile, the pi bond of the nitrile can be broken. This type of reaction is fundamental in organic synthesis for the transformation of nitriles into other functional groups. Common nucleophilic additions to nitriles include hydrolysis to form amides and subsequently carboxylic acids, and reactions with organometallic reagents like Grignard reagents to form ketones after hydrolysis of the intermediate imine. wikipedia.org

The carboxylic acid group (-COOH) in this compound can undergo reactions typical of this functional group, primarily involving the acidic proton and the carbonyl carbon.

Esterification: One of the most common reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. For example, the esterification of acrylic acid with aliphatic alcohols is a well-established industrial process. google.com This reaction is crucial for synthesizing various derivatives, such as ethyl 2-cyano-3-(4-methylphenyl)acrylate, which has been used in polymerization studies. The synthesis of this ester can be achieved by refluxing p-tolualdehyde, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). nih.gov

Decarboxylation: Like other cinnamic acid derivatives, this compound can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. jocpr.com This reaction can be a key step in the synthesis of other important organic compounds like styrenes and stilbenes. jocpr.com Decarboxylative functionalization of α,β-unsaturated carboxylic acids is a significant area of research, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds. researchgate.net

Electron Transfer Processes in Photochemical Reactions

The conjugated system in this compound, encompassing the phenyl ring, the double bond, and the cyano and carboxyl groups, makes it photochemically active. Cinnamic acid and its derivatives are known to undergo photochemical reactions, such as [2+2] cycloaddition to form cyclobutane (B1203170) derivatives (truxinic acids). digitellinc.comnih.gov These photodimerization reactions can be monitored by observing changes in the vibrational spectra, specifically the disappearance of the C=C stretching band of the monomer. nih.govresearchgate.net

Electron transfer is a key process in many photochemical reactions. Studies on the reaction of cinnamic acids and their methyl esters with the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that the mechanism involves a fast electron-transfer process from the phenoxide anion to the DPPH radical. nih.gov This indicates the capacity of the cinnamic acid structure to participate in electron transfer.

While specific studies on the electron transfer photochemistry of this compound are limited, the general behavior of related compounds suggests its potential to engage in such processes. The excited state of the molecule, upon absorption of UV light, can act as an electron donor or acceptor, leading to the formation of radical ions that can initiate further chemical transformations. Mechanistic studies of photochemical reactions often employ techniques like laser flash photolysis to detect and characterize transient reactive intermediates. umd.edu

Photosensitization Mechanisms

The photosensitization mechanisms of this compound are rooted in its molecular structure, which is characteristic of an α-cyanostilbene derivative. These compounds are known for their unique photophysical properties. niscpr.res.in The presence of the electron-withdrawing cyano and carboxylic acid groups in conjugation with the electron-donating 4-methylphenyl group facilitates intramolecular charge transfer (ICT) upon photoexcitation.

While direct experimental studies on the photosensitization of this compound are not extensively available, the behavior of related α-cyanostilbene derivatives provides significant insights. niscpr.res.inmdpi.comrsc.org Upon absorption of light, the molecule is promoted to an excited singlet state. From this state, it can undergo several processes:

Fluorescence: The molecule can return to the ground state by emitting a photon. The fluorescence properties of α-cyanostilbenes are highly sensitive to their environment. niscpr.res.in

Intersystem Crossing: The excited singlet state can convert to a more stable triplet state. This triplet state is often implicated in photosensitization reactions.

Energy Transfer: The excited molecule can transfer its energy to other molecules, such as molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen. This is a common pathway in Type II photosensitization.

Electron Transfer: The excited molecule can engage in electron transfer processes with surrounding molecules, leading to the formation of radical ions. This is characteristic of Type I photosensitization.

The specific mechanism that predominates for this compound would depend on factors such as the solvent, the presence of quenchers, and the excitation wavelength. The formation of aggregates can also significantly influence the photophysical behavior, with some α-cyanostilbene derivatives exhibiting aggregation-induced emission (AIE). mdpi.comresearchgate.net

Table 1: Potential Photosensitization Pathways for this compound

| Mechanism Type | Description | Potential Outcome |

| Type I | Electron transfer from the excited photosensitizer to a substrate, or from a substrate to the photosensitizer. | Formation of radical ions, which can lead to further reactions. |

| Type II | Energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen. | Generation of singlet oxygen, a highly reactive species. |

Redox Properties and Electrochemical Behavior (Cyclic Voltammetry)

The molecule possesses both electron-donating (4-methylphenyl group) and electron-withdrawing (cyano and carboxylic acid groups) moieties, which suggests that it can undergo both oxidation and reduction processes.

Expected Electrochemical Behavior:

Oxidation: The oxidation process would likely involve the electron-rich 4-methylphenyl ring. The ease of oxidation would be influenced by the electron-withdrawing groups attached to the acrylic acid backbone. The oxidation of similar phenolic and aromatic amine-containing compounds has been studied, often revealing complex mechanisms that can include follow-up chemical reactions (EC or ECE mechanisms). analchemres.org

Reduction: The reduction would likely be centered on the electron-deficient α,β-unsaturated system, which is activated by the cyano and carboxyl groups. The reduction potentials of similar conjugated systems are influenced by the nature of the substituents on the aromatic ring. mdpi.com

A hypothetical cyclic voltammogram for this compound would be expected to show at least one anodic peak corresponding to its oxidation and one cathodic peak corresponding to its reduction. The exact peak potentials, reversibility of the redox processes, and the presence of any additional peaks would depend on the experimental conditions such as the solvent, supporting electrolyte, and scan rate. mdpi.com

Table 2: Predicted Redox Behavior of this compound

| Process | Likely Site of Redox Activity | Influencing Factors |

| Oxidation | 4-methylphenyl group | Solvent, pH, presence of nucleophiles |

| Reduction | α,β-unsaturated system (C=C double bond) | Solvent, pH, nature of the electrode material |

Bio-reduction Reactions (from a chemical perspective)

From a chemical perspective, the bio-reduction of this compound would likely involve the enzymatic reduction of its activated carbon-carbon double bond. This type of reaction is common for α,β-unsaturated carboxylic acids and their derivatives in biological systems and is often catalyzed by a class of enzymes known as ene-reductases (ERs), which belong to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. researchgate.net

The chemical mechanism of this bio-reduction typically involves the following key steps:

Cofactor Binding: The enzyme binds a reduced nicotinamide (B372718) cofactor, usually NADPH or NADH.

Hydride Transfer: A hydride ion (H⁻) is transferred from the cofactor to the flavin mononucleotide (FMN) prosthetic group of the enzyme, reducing it.

Substrate Binding: The this compound substrate binds to the active site of the enzyme in a specific orientation.

Conjugate Reduction: The reduced flavin cofactor delivers a hydride to the β-carbon of the α,β-unsaturated system of the substrate.

Protonation: A proton is delivered to the α-carbon, typically from a conserved acidic amino acid residue in the active site (e.g., a tyrosine residue), to complete the reduction of the double bond.

Product Release: The saturated product, 2-cyano-3-(4-methylphenyl)propanoic acid, is released from the enzyme.

This enzymatic process is highly stereoselective, meaning that if a new chiral center is created at the α- or β-carbon, one stereoisomer will be preferentially formed. The presence of the electron-withdrawing cyano and carboxyl groups is crucial for activating the double bond towards this nucleophilic attack by the hydride from the reduced flavin. While carboxylic acids and nitriles can be challenging substrates for some ene-reductases, many enzymes have been identified that can efficiently reduce such activated alkenes. researchgate.net

Table 3: Key Chemical Steps in the Bio-reduction of this compound

| Step | Description | Key Chemical Species Involved |

| 1 | Enzyme Reduction | NADPH/NADH, FMN |

| 2 | Hydride Attack | Reduced FMN, β-carbon of the substrate |

| 3 | Protonation | Acidic amino acid residue, α-carbon of the substrate |

| 4 | Product Formation | 2-cyano-3-(4-methylphenyl)propanoic acid |

Advanced Applications in Chemical Synthesis and Materials Science

Application in Optoelectronic Materials

Luminescent Systems and Fluorophores

The core structure of 2-cyano-3-phenylacrylic acid derivatives is a subject of interest in the development of novel luminescent materials. While research on 2-Cyano-3-(4-methylphenyl)acrylic acid itself is limited in this specific application, studies on closely related analogues provide significant insight into the potential of this chemical class. A notable example is the investigation of supramolecular luminescent systems based on 2-cyano-3(4-(diphenylamino) phenyl) acrylic acid (CDPA), a triphenylamine-based luminescent acid. researchgate.net

Researchers have successfully prepared new supramolecular luminescent host systems by combining CDPA with various amines, such as propylamine, dimethylaminopyridine (DMAP), and (1S,2R)-2-amino-1,2-diphenylethanol. researchgate.net The inclusion of these amines into the CDPA crystal matrix resulted in blue shifts in the solid-state luminescence. researchgate.net This approach highlights a strategy for tuning the optical properties of materials based on the cyanoacrylic acid scaffold.

One of the systems developed, involving propylamine, created a luminescent host that demonstrated selectivity for acetonitrile (B52724) (CH3CN), exhibiting solvent-dependent changes in its solid-state luminescence. researchgate.net Furthermore, a chiral luminescent host system showed robust and reversible CH3CN-selective sensing, with distinct luminescence maxima depending on the presence of acetonitrile. researchgate.net The luminescent properties were also found to be influenced by the crystallizing solvent, indicating that the molecular packing and intermolecular interactions play a crucial role in the observed photophysical behavior. researchgate.net These findings suggest that derivatives of this compound could be promising candidates for creating new sensors and optoelectronic devices.

| System Composition | Crystallizing Solvent | Luminescence Max (λmax) | Key Observation |

|---|---|---|---|

| CDPA-DMAP | EtOAc | 522 nm | Produces a distinct solid form with specific luminescence. |

| CDPA-DMAP | CH3CN | 529 nm | Different solid form and a slight red shift compared to EtOAc crystallization. |

| Chiral Host (with CH3CN) | CH3CN | 523 nm | Demonstrates robust, reversible, and selective sensing for acetonitrile. |

| Chiral Host (without CH3CN) | - | 553 nm | Shows a significant shift in luminescence in the absence of the target solvent. |

Development of Chemical Probes and Reagents

Research efforts have focused on modifying the core CHCA structure to develop novel matrices with improved properties, such as reduced interference in the low-mass region, better ionization capability, and higher reproducibility. nih.govsemanticscholar.org Scientists have synthesized and evaluated a range of derivatives to understand the effects of different functional groups and the extent of conjugation on ionization efficiency. nih.govsemanticscholar.org

For instance, a study investigating novel CHCA-derived matrices reported that compounds like (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (CNAA) and (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid (CNDA) showed excellent performance. nih.govsemanticscholar.org CNAA was identified as a superior matrix for phospholipid analysis, while CNDA was particularly effective for neutral lipids in positive ion mode. nih.govsemanticscholar.org Another related compound, 2-cyano-3-(2-thienyl)acrylic acid (CTA), has been developed as a versatile MALDI matrix for a broad spectrum of analytes, including lipids, peptides, proteins, and saccharides. nih.govresearchgate.net CTA demonstrated high signal-to-noise ratios and spectral resolutions compared to conventional matrices. nih.govresearchgate.net These studies underscore the utility of the 2-cyanoacrylic acid framework in creating advanced chemical probes for mass spectrometry.

| Matrix Compound | Abbreviation | Target Analytes | Noted Performance Characteristics |

|---|---|---|---|

| (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid | CNAA | Phospholipids (PL) | Excellent ionization capability and interference-free spectra. nih.govsemanticscholar.org |

| (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid | CNDA | Neutral lipids (DAG, TAG) | Good performance for neutral lipids in positive ion mode. nih.govsemanticscholar.org |

| 2-cyano-3-(2-thienyl)acrylic acid | CTA | Lipids, peptides, proteins, saccharides, PEGs | High signal-to-noise ratio and high spectral resolution. nih.gov |

Design and Synthesis of Analogues for Biological Activity Research

The 2-cyano-3-phenylacrylic acid skeleton serves as a valuable template for the design and synthesis of novel compounds with potential biological activities. mdpi.com By introducing various heterocyclic systems and functional groups, researchers aim to create analogues with diverse pharmacological profiles.

One area of exploration involves incorporating pyrazole (B372694) and thiophene (B33073) rings. For example, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized in high yield through the condensation of the corresponding pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375). mdpi.com This synthesis demonstrates a straightforward method for creating complex heterocyclic acrylamides, which are of interest due to the wide range of biological activities associated with both pyrazoles and acrylamides. mdpi.com

In another line of research, the 2-cyanoacrylamide moiety has been integrated into more complex molecules to act as a "warhead" for targeted covalent inhibition of enzymes. nih.gov A series of imidazopyridine derivatives featuring a 2-cyanoacrylamide group were synthesized as potential inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a therapeutic target in cancer and inflammatory diseases. nih.gov One derivative, featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety, exhibited potent TAK1 inhibitory activity. nih.gov

Furthermore, other studies have focused on creating analogues for different applications. For instance, novel 2-cyanoacrylate compounds containing pyrazolyl or 1,2,3-triazolyl moieties have been designed and evaluated for herbicidal activities. nih.gov Additionally, 3-(4-chlorophenyl) acrylic acid derivatives have been synthesized as analogues of Combretastatin A-4 (CA-4) to assess their antiproliferative efficacy against cancer cell lines. researchgate.net These diverse examples highlight the versatility of the 2-cyano-3-phenylacrylic acid scaffold in medicinal chemistry and agrochemical research.

| Core Analogue Structure | Key Modifications | Target Biological Activity | Reference |

|---|---|---|---|

| 2-Cyano-3-(pyrazol-4-yl)acrylamide | Incorporation of phenyl and thiophene groups onto the pyrazole ring. | General biological activity screening. | mdpi.com |

| 2-Cyanoacrylamide linked to imidazopyridine | Variation of the group at the 3-position of the acrylamide (B121943) (e.g., 6-methylpyridin-2-yl). | TAK1 inhibition for cancer therapy. | nih.gov |

| 2-Cyanoacrylate with heterocyclic moieties | Introduction of substituted pyrazole or 1,2,3-triazole rings. | Herbicidal activity. | nih.gov |

| 3-(4-chlorophenyl) acrylic acid | Synthesis of amides with various substituted phenyl rings. | Antiproliferative activity (tubulin inhibition). | researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The primary route to synthesizing 2-Cyano-3-(4-methylphenyl)acrylic acid and its derivatives is the Knoevenagel condensation. While effective, future research is focused on developing more advanced and efficient methodologies. The exploration of novel catalysts, reaction conditions, and alternative synthetic pathways is a key area of investigation.

One promising direction is the use of advanced catalytic systems. While traditional methods often employ base catalysts like piperidine (B6355638), newer approaches are exploring a range of alternatives to improve yield, reduce reaction times, and simplify purification. mdpi.com Research into heterogeneous catalysts, such as porous calcium hydroxyapatite, shows potential for solvent-free reactions with the benefit of easy catalyst recovery and recycling. mdpi.com Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also gaining attention for their ability to promote efficient condensation under mild, environmentally friendly conditions, often in aqueous media. mspmbeed.com

Alternative synthetic strategies are also being investigated. These include catalyst-free and solvent-free methods that aim to simplify the reaction process and minimize waste. acs.org Furthermore, variations on the Knoevenagel condensation, such as using different active methylene (B1212753) compounds or novel condensation partners for p-tolualdehyde, could lead to a broader range of functionalized derivatives with unique properties.

| Catalyst Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Base Catalysts | Piperidine, Ammonium (B1175870) Acetate (B1210297) | Well-established, effective | Improving reaction conditions and yields |

| Organocatalysts | DBU, DABCO, Amines | Mild conditions, often greener solvents (e.g., water) mspmbeed.com | Developing highly efficient, recyclable catalysts |

| Heterogeneous Catalysts | Hydroxyapatite, Zeolites, Metal Oxides mdpi.comresearchgate.net | Easy separation and recyclability, suitable for continuous flow processes mdpi.com | Enhancing catalyst activity and stability |

| Lewis Acids | ZnCl2, TiCl4, InCl3tandfonline.com | Alternative reaction mechanism, potential for different selectivity | Exploring substrate scope and reaction optimization |

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating the discovery of new materials. For this compound, advanced computational modeling is a burgeoning research area that can elucidate its electronic structure, intermolecular interactions, and potential properties.

Density Functional Theory (DFT) is a principal method used to investigate the electronic properties of molecules. nih.gov DFT calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's electronic excitability and its potential use in organic electronics and as a photosensitizer. researchgate.net By modeling derivatives of this compound with different functional groups, researchers can theoretically screen for candidates with optimized electronic properties for specific applications.

Hirshfeld surface analysis is another computational technique that provides detailed insight into intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis maps the close contacts between molecules, quantifying interactions such as hydrogen bonds and π–π stacking. nih.goviucr.org Understanding these interactions is crucial for predicting crystal packing, which in turn influences the material's bulk properties, including its stability and performance in solid-state devices. For this compound, Hirshfeld analysis can help rationalize its solid-state structure and guide the design of new derivatives with desired packing motifs for enhanced material performance. researchgate.net

| Computational Method | Predicted Properties | Significance for Research |

|---|---|---|

| Density Functional Theory (DFT) nih.gov | HOMO/LUMO energies, energy gap, molecular electrostatic potential, vibrational frequencies researchgate.netnih.gov | Predicts electronic behavior, reactivity, and suitability for applications in electronics and photovoltaics. researchgate.net |

| Hirshfeld Surface Analysis researchgate.net | Visualization and quantification of intermolecular interactions (e.g., H-bonding, π-π stacking) iucr.org | Elucidates crystal packing, which influences solid-state properties and material stability. nih.govresearchgate.net |

| Molecular Docking | Binding affinity and interaction modes with biological targets researchgate.net | Screens for potential bioactivity (though outside the current scope, it's a major application for similar structures). |

Integration into Novel Functional Materials and Devices

The unique molecular structure of this compound, featuring an electron-donating methylphenyl group (donor, D) and electron-withdrawing cyano and carboxylic acid groups (acceptors, A) connected by a π-conjugated bridge, makes it a classic D-π-A molecule. nih.gov This architecture is highly sought after for applications in functional organic materials and electronic devices.

A significant area of future research is its application in dye-sensitized solar cells (DSSCs) . researchgate.netmdpi.comwikipedia.org In DSSCs, molecules with a D-π-A structure can act as organic sensitizers that absorb light and inject electrons into a semiconductor like TiO₂. The carboxylic acid group serves as an effective anchoring group to bind the dye to the semiconductor surface. researchgate.net Research will likely focus on modifying the donor and π-bridge components of the this compound backbone to tune its light absorption spectrum and improve power conversion efficiency. researchgate.net

Furthermore, the cyano group is a strong electron-withdrawing moiety used to develop n-type organic semiconductors . rsc.org These materials are essential for creating complementary logic circuits in organic electronics. Future work could involve incorporating the this compound motif into larger conjugated systems or polymers to create materials for organic thin-film transistors (OTFTs) and other electronic devices. rsc.org Its ability to form one- to three-dimensional organic nanostructures also opens avenues for its use in nanotechnology. nih.gov The inherent reactivity of the cyanoacrylate unit also lends itself to the synthesis of functional polymers and adhesives for the electronics industry. aronalpha.netresearchgate.net

Sustainable and Green Chemical Synthesis Innovations

In line with the global shift towards environmentally responsible chemical manufacturing, a major future direction for the synthesis of this compound is the development of sustainable and green processes. This research aligns with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of non-toxic materials. mspmbeed.com

A key innovation is the use of alternative energy sources , such as microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating methods. nih.govnih.govijnrd.org This efficiency translates to significant energy savings and a smaller environmental footprint.

The replacement of volatile organic solvents (VOCs) is another critical goal. Research into conducting the Knoevenagel condensation in water or under solvent-free conditions is a high-priority area. mspmbeed.comtandfonline.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mspmbeed.com Solvent-free reactions, where the reactants are mixed directly, often with a catalyst, represent the pinnacle of green synthesis by completely eliminating solvent waste. acs.org Additionally, the use of biocatalysts or catalysts derived from renewable sources, such as agro-waste extracts, presents a novel and sustainable approach to the synthesis of cyanoacrylic acid derivatives. acgpubs.org

| Green Innovation | Description | Key Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation as the energy source for the reaction. nih.gov | Drastically reduced reaction times, increased yields, energy efficiency. nih.govijnrd.org |

| Aqueous Media Synthesis | Using water as the reaction solvent. mspmbeed.com | Eliminates hazardous organic solvents, low cost, non-toxic, non-flammable. mspmbeed.com |

| Solvent-Free Conditions | Conducting the reaction without a solvent, often with a solid catalyst. acs.org | Maximizes atom economy, eliminates solvent waste and purification steps. tandfonline.com |

| Bio-based/Waste-derived Catalysts | Utilizing catalysts derived from natural or waste products (e.g., agro-waste ash). acgpubs.org | Renewable, low-cost, reduces reliance on synthetic catalysts. acgpubs.org |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Cyano-3-(4-methylphenyl)acrylic acid in high purity?

A widely used method involves Knoevenagel condensation between 4-methylbenzaldehyde and cyanoacetic acid. The reaction is catalyzed by ammonium acetate in glacial acetic acid under an argon atmosphere, refluxed for 12 hours. Completion is monitored via TLC. Post-reaction, the product is precipitated in ice-cold water, filtered, washed, and recrystallized from methanol to achieve high purity (yield: ~75%) .

Key Steps :

- Reflux with 1.2 eq cyanoacetic acid, 10 eq ammonium acetate.

- Purification via recrystallization (methanol).

Q. How is reaction completion monitored during synthesis?

Thin-layer chromatography (TLC) is employed using silica gel plates and a solvent system (e.g., ethyl acetate/hexane, 1:1). Spot disappearance of the aldehyde (Rf ~0.7) confirms reaction completion .

Q. What characterization techniques confirm the structure and purity of the compound?

- NMR : and NMR verify the α,β-unsaturated cyanoacrylate structure.

- Mass spectrometry (MS) : Molecular ion peak at m/z 199.63 (calc. for CHNO) .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 68.07%, H: 3.50%) .

Q. How should the compound be stored to ensure stability?

Store at −80°C to −20°C under inert gas (argon) to prevent moisture absorption and photodegradation. Use amber vials to minimize light exposure .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound for solar cell applications?

Density functional theory (DFT) with the B3LYP functional calculates HOMO/LUMO energies, ionization potentials, and energy gaps. For example: